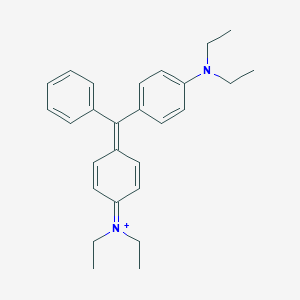

Brilliant Green cation

Vue d'ensemble

Description

Le vert brillant cationique, également connu sous le nom d’éthanaminium, est un dérivé de la famille des colorants triarylméthanes. Il est largement reconnu pour sa couleur verte vibrante et a été utilisé historiquement comme colorant pour la soie et la laine. De plus, en raison de ses actions inhibitrices contre les micro-organismes Gram-positifs, il se retrouve couramment dans les produits antiseptiques tels que les solutions et les tampons utilisés pour prévenir les infections .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le vert brillant cationique est synthétisé par la condensation de la benzaldéhyde avec la diméthylaniline en présence d'un agent déshydratant tel que l'acide sulfurique. La réaction implique généralement le chauffage du mélange pour faciliter la formation du colorant. Le produit résultant est ensuite purifié par recristallisation .

Méthodes de production industrielle : Dans les milieux industriels, la production de vert brillant cationique implique des procédés discontinus à grande échelle où les réactifs sont mélangés dans des réacteurs sous des températures et des pressions contrôlées. Le colorant est ensuite extrait, purifié et séché pour obtenir le produit final. Le processus garantit un rendement et une pureté élevés, le rendant adapté aux applications commerciales .

Analyse Des Réactions Chimiques

Types de réactions : Le vert brillant cationique subit diverses réactions chimiques, notamment :

Oxydation : Le colorant peut être oxydé pour former différents produits selon l'agent oxydant utilisé.

Réduction : Les réactions de réduction peuvent conduire à la formation de composés leuco, qui sont incolores.

Substitution : Le colorant peut subir des réactions de substitution où l'un de ses groupes fonctionnels est remplacé par un autre groupe.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et la poussière de zinc sont souvent utilisés.

Substitution : Les réactions de substitution peuvent être réalisées en utilisant des réactifs comme les halogènes et les agents alkylants dans des conditions contrôlées.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation d'acides carboxyliques, tandis que la réduction peut produire des composés leuco .

4. Applications de la recherche scientifique

Le vert brillant cationique a une large gamme d'applications dans la recherche scientifique, notamment :

Biologie : Le colorant est utilisé en microbiologie à des fins de coloration, aidant à visualiser et à différencier les différents types de micro-organismes.

5. Mécanisme d'action

Le mécanisme par lequel le vert brillant cationique exerce ses effets implique son interaction avec les composants cellulaires des micro-organismes. Le colorant se lie aux composants chargés négativement des cellules bactériennes, tels que les lipopolysaccharides et les peptidoglycanes, perturbant leurs parois cellulaires et leurs membranes. Cela conduit à l'inhibition de la croissance bactérienne et finalement à leur mort . De plus, le vert brillant cationique peut se lier à l'ADN, interférant avec les processus de réplication et de transcription cellulaires .

Composés similaires :

Vert malachite : Un autre colorant triarylméthane avec des applications similaires en teinture et en tant qu'antiseptique.

Violet de gentiane : Utilisé à des fins similaires en microbiologie et en médecine, en particulier pour la coloration et en tant qu'antiseptique.

Violet cristal : Également un colorant triarylméthane utilisé dans la coloration et en tant que désinfectant.

Unicité : Le vert brillant cationique est unique en raison de sa couleur verte vibrante et de son action inhibitrice spécifique contre les micro-organismes Gram-positifs. Contrairement à certains autres colorants, il est moins irritant pour les muqueuses, ce qui le rend adapté à une utilisation en applications topiques .

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C27H33N2+

- Molecular Weight : 385.6 g/mol

- CAS Number : 18198-35-1

The structure of Brilliant Green cation is characterized by its iminium ion formation, which contributes to its biological activity and utility in various applications .

Antimicrobial Applications

This compound exhibits significant antimicrobial properties, particularly against Gram-positive bacteria. This makes it useful in:

- Antiseptic Products : Utilized in solutions and swabs to prevent infections.

- Histological Staining : Employed as a dye in biological tissue studies due to its ability to selectively stain certain cellular components.

Case Study: Antimicrobial Efficacy

In a study examining the effectiveness of Brilliant Green against various bacterial strains, it was found to inhibit the growth of Staphylococcus aureus and Bacillus subtilis effectively. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of other common antiseptics, highlighting its potential as an effective antimicrobial agent .

Environmental Applications

This compound is also investigated for its role in environmental remediation, particularly in the removal of dye pollutants from wastewater.

Adsorption Studies

A variety of adsorbents have been tested for the removal of Brilliant Green from aqueous solutions:

| Adsorbent | Maximum Adsorption Capacity (mg/g) | Reference |

|---|---|---|

| Activated Carbon from Guava Seeds | 80.5 | |

| Activated Carbon from Date Pits | 55.0 | |

| Zinc Sulfide Nanoparticles | 90.0 |

These studies utilize different kinetic models (e.g., pseudo-second-order) to analyze the adsorption behavior, confirming that the adsorption process is primarily driven by chemical interactions between the dye and adsorbent surfaces.

Fluorochrome Applications

This compound serves as a fluorochrome in biological labeling due to its fluorescent properties. It is used in:

- Cell Imaging : Facilitating visualization of cellular structures under fluorescence microscopy.

Case Study: Fluorescent Labeling

Research demonstrated that Brilliant Green can be effectively used to label live cells for imaging purposes, providing insights into cellular dynamics and interactions .

Material Science Innovations

Recent advancements have explored the synthesis of nanoparticles using Brilliant Green as a precursor material for enhanced optical properties.

Nanoparticle Synthesis

Studies have reported the creation of thermally stable nanoparticles derived from Brilliant Green that exhibit superior near-infrared emission compared to the dye itself. These nanoparticles are being explored for applications in photonics and biosensing technologies .

Toxicological Studies

While Brilliant Green has beneficial uses, it is also essential to understand its toxicological profile:

Mécanisme D'action

The mechanism by which brilliant green cation exerts its effects involves its interaction with the cellular components of microorganisms. The dye binds to the negatively charged components of bacterial cells, such as lipopolysaccharides and peptidoglycans, disrupting their cell walls and membranes. This leads to the inhibition of bacterial growth and ultimately their death . Additionally, this compound can bind to DNA, interfering with cellular replication and transcription processes .

Comparaison Avec Des Composés Similaires

Malachite Green: Another triarylmethane dye with similar applications in dyeing and as an antiseptic.

Gentian Violet: Used for similar purposes in microbiology and medicine, particularly for staining and as an antiseptic.

Crystal Violet: Also a triarylmethane dye used in staining and as a disinfectant.

Uniqueness: Brilliant green cation is unique in its vibrant green color and its specific inhibitory action against Gram-positive microorganisms. Unlike some other dyes, it is less irritating to mucous membranes, making it suitable for use in topical applications .

Activité Biologique

Brilliant Green cation, a synthetic dye belonging to the triarylmethane class, is primarily recognized for its antibacterial properties , particularly against Gram-positive bacteria. This article delves into its biological activity, mechanisms of action, applications, and relevant research findings.

- Molecular Formula : C27H33N2.HO4S

- Molecular Weight : 482.635 g/mol

- Charge : +1 (cationic form)

- Structure : The molecule contains a triphenylmethane backbone, which contributes to its color and biological activity.

Brilliant Green exerts its antibacterial effects by inhibiting the growth of Gram-positive bacteria. It interacts with the bacterial cell membrane and disrupts cellular processes, leading to cell death. The primary target is the bacterial cell wall synthesis, which is crucial for maintaining cell integrity.

Antimicrobial Activity

Research has demonstrated that Brilliant Green is effective against various strains of bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8.8 × 10⁻⁴ M |

| Streptococcus pneumoniae | 1.0 × 10⁻³ M |

| Bacillus subtilis | 5.0 × 10⁻³ M |

The data indicates that Brilliant Green can inhibit bacterial growth at relatively low concentrations, making it a potent antiseptic agent in clinical settings .

Applications

Brilliant Green is widely used in various applications:

- Topical Antiseptic : Used to prevent infections in minor wounds and surgical sites.

- Veterinary Medicine : Employed to treat infections in animals.

- Histological Staining : Acts as a fluorochrome for biological molecular labeling due to its fluorescent properties.

Case Studies and Research Findings

-

Antimicrobial Efficacy Study :

A study examined the effectiveness of Brilliant Green against common pathogens in a clinical setting. The results showed a significant reduction in bacterial load when applied topically, supporting its use as an antiseptic . -

Heat Stability Investigation :

Another research focused on the stability of Brilliant Green's antimicrobial properties under heat treatment. It was found that prolonged exposure to high temperatures (121°C) led to a loss of antimicrobial activity, indicating that while the dye remains stable in some conditions, it can be deactivated by extreme heat . -

Biosorption Research :

Recent studies have explored the use of agricultural waste (pistachio shells) as biosorbents for removing Brilliant Green from wastewater. The adsorption capacity was found to be high (98.78% removal efficiency), showcasing an eco-friendly approach to managing dye pollution .

Propriétés

Numéro CAS |

18198-35-1 |

|---|---|

Formule moléculaire |

C27H33N2+ |

Poids moléculaire |

385.6 g/mol |

Nom IUPAC |

[4-[[4-(diethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium |

InChI |

InChI=1S/C27H33N2/c1-5-28(6-2)25-18-14-23(15-19-25)27(22-12-10-9-11-13-22)24-16-20-26(21-17-24)29(7-3)8-4/h9-21H,5-8H2,1-4H3/q+1 |

Clé InChI |

HXCILVUBKWANLN-UHFFFAOYSA-N |

SMILES |

CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC=CC=C3 |

SMILES canonique |

CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC=CC=C3 |

Key on ui other cas no. |

18198-35-1 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.